Revosimeline is derived from the need to develop selective muscarinic receptor agents that can modulate cholinergic signaling with minimal side effects. Its classification as a muscarinic agonist positions it as a candidate for treating conditions such as cognitive impairment and certain types of neurodegenerative diseases. Research indicates that Revosimeline may enhance cognitive function by promoting neurotransmitter release and improving synaptic plasticity.
The synthesis of Revosimeline involves several steps, typically starting from simpler organic precursors. The synthetic route often includes:
The detailed synthesis process can vary based on the specific protocols used in different laboratories, but it generally adheres to established organic synthesis techniques.
Revosimeline has a distinct molecular structure characterized by its bicyclic framework and specific functional groups that confer its biological activity. The chemical formula for Revosimeline is C19H22N2O, indicating the presence of nitrogen atoms that are integral to its mechanism of action.
The structural representation can be analyzed through various techniques such as:
Revosimeline undergoes several chemical reactions that are essential for its function as a muscarinic agonist. Key reactions include:
The mechanism of action for Revosimeline primarily involves its agonistic activity at muscarinic receptors. Upon binding to M1 receptors, Revosimeline initiates a cascade of intracellular events leading to:
Studies have shown that this mechanism can lead to improved cognitive performance in animal models, suggesting potential applications in treating cognitive deficits.
Revosimeline exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for potential therapeutic use.
Revosimeline's primary scientific applications lie in pharmacology and neuroscience:
Revosimeline belongs to the "-meline" stem class of cholinergic agents per WHO nomenclature guidelines, indicating its pharmacological activity as a muscarinic receptor agonist or partial antagonist targeting Alzheimer's disease [1]. Its mechanism centers on selective activation of M1 muscarinic acetylcholine receptors, which are predominantly expressed in the hippocampus and cerebral cortex. This receptor subtype modulates cognitive functions through enhancement of synaptic plasticity and inhibition of amyloid precursor protein processing. Unlike non-selective muscarinic agonists, revosimeline's structural design aims to minimize peripheral M2/M3 activation associated with adverse effects like bradycardia and gastrointestinal distress [1] [7]. Pharmacodynamically, it functions as a biased agonist that may preferentially activate Gq/11-mediated signaling over β-arrestin pathways, potentially reducing receptor desensitization issues observed with earlier agents [7].
The development of revosimeline reflects three evolutionary phases in neuromodulatory drug discovery:
Serendipitous Alkaloid Discovery (Pre-1990s): Early muscarinic agonists like arecoline (from betel nut) provided proof-of-concept for cognitive enhancement but lacked receptor specificity. Natural product isolation dominated this era, as seen with morphine's 1804 characterization [8] [10].
Rational Design Era (1990s-2010s): X-ray crystallography enabled structure-based design of compounds like milameline and xanomeline. These demonstrated clinical efficacy in Alzheimer's disease but faced discontinuation due to cholinergic side effects. Their arecoline-derived scaffolds limited target precision [1] [8].
Computational Optimization (Post-2010): Revosimeline emerged from molecular modeling and high-throughput screening of spirocyclic compounds. Its synthesis exploited advances in stereoselective catalysis to construct the chiral bicyclic core (1S,5R configuration), while the spiro[4.5]decane moiety represented a departure from traditional bi-aryl structures of earlier agonists [1] [8].
Table 2: Evolution of Select Muscarinic Agonists
Compound | Structural Class | Development Phase | Key Limitations |
---|---|---|---|
Arecoline | Pyridine alkaloid | Natural product | Non-selective; short half-life |
Milameline | Arecoline derivative | Rational design | GI side effects |
Xanomeline | Bi-aryl thiadiazole | Rational design | Peripheral cholinergic effects |
Revosimeline | Spirocyclic-bicyclic conjugate | Computational design | Not yet marketed (2025) |
Revosimeline's molecular architecture comprises three critical domains:
Bicyclic Core: An 8-azabicyclo[3.2.1]octane system with ethyl carboxylate at N8. This moiety mimics acetylcholine's quaternary ammonium group but with enhanced metabolic stability. The (1S,5R) stereochemistry is essential for receptor docking [1].
Spirocyclic Linker: A 2,8-diazaspiro[4.5]decane unit bridges the bicyclic system to the pharmacophoric head. The spiro junction at C4 creates orthogonal rings that restrict conformational flexibility, potentially enhancing M1 selectivity [1].
3-Oxo Pharmacophore: The terminal carbonyl group forms key hydrogen bonds with Asn382 in the M1 receptor's orthosteric site, analogous to acetylcholine's ester interaction with Ser109 [1] [7].
Fig 1: Revosimeline's Structural Domains
[Ethyl carboxylate]─Bicyclo[3.2.1]octane─N─Spiro[4.5]decane─C=O
JSmol 3D modeling reveals a T-shaped conformation where the bicyclic and spirocyclic systems form a 78° dihedral angle. This spatial arrangement distinguishes revosimeline from planar cannabinoid agonists like HU-308 and may explain its divergent receptor profile [1] [4]. The molecule's logP of 2.1 suggests moderate blood-brain barrier penetration, aligning with its CNS targeting [1].
Revosimeline's development intersects with broader efforts to target G-protein coupled receptors (GPCRs) like muscarinic and cannabinoid receptors:
Disease-Specific Receptor Modulation: CB2 agonists (e.g., JWH-015) demonstrate how peripheral receptor targeting can achieve immunomodulation without CNS effects. Similarly, revosimeline's M1 selectivity aims to preserve cognitive benefits while avoiding M2/M3-mediated toxicity [6] [9].
Structural Biology Advances: Cryo-EM elucidation of CB1 (2016) and CB2 (2019) activation states revolutionized cannabinoid drug design. Parallel structural insights into muscarinic receptors enabled revosimeline's rational optimization. These technologies revealed allosteric binding pockets exploitable for subtype-selective compounds [4] [9].
Therapeutic Translation: Preclinical data suggest M1 agonists may counteract amyloid-β toxicity and tau hyperphosphorylation in Alzheimer's disease. Unlike CB1 inverse agonists (e.g., rimonabant), which faced withdrawal due to psychiatric effects, muscarinic targeting offers a more direct path to cognitive enhancement with mitigated abuse liability [6] [9].
Table 3: Therapeutic Applications of Cannabinoid/Muscarinic Agonists
Receptor Target | Therapeutic Area | Mechanistic Rationale |
---|---|---|
CB2 | Neuroinflammation | Microglial activation; cytokine suppression |
CB1 (peripheral) | Metabolic disorders | Appetite modulation; insulin sensitization |
M1 (CNS) | Neurodegeneration | Synaptic plasticity enhancement |
M4 | Parkinson's psychosis | Dopamine-acetylcholine balance restoration |
Future directions include multi-target ligands integrating muscarinic/cannabinoid pharmacophores and biased agonists that selectively activate neuroprotective pathways. Revosimeline exemplifies how structural innovation can revitalize historically challenging target classes [4] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1